molecular formula C9H5ClO3 B6193250 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione CAS No. 156590-23-7

6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B6193250
CAS No.: 156590-23-7
M. Wt: 196.6
InChI Key:
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Description

6-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a chloro substituent at the 6th position and a dihydro structure, which means it contains a partially saturated benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chlororesorcinol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzopyran derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of fully saturated benzopyran derivatives.

    Substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of fully saturated benzopyran derivatives.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent and the benzopyran ring structure play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one: Similar structure but lacks the dione functionality.

    6-Chloro-3,4-dihydro-1H-2-benzopyran-1,2-dione: Similar structure but with different oxidation states.

    6-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione derivatives: Various derivatives with different substituents at other positions.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chloro and dione functionalities

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves the condensation of 2-hydroxyacetophenone with chloroacetic acid, followed by cyclization and oxidation.", "Starting Materials": [ "2-hydroxyacetophenone", "chloroacetic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1.0 g) in chloroacetic acid (1.2 g) and add sodium hydroxide (0.5 g) to the mixture. Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add acetic anhydride (1.0 mL) to the mixture. Heat the mixture at 100°C for 1 hour.", "Step 3: Add sulfuric acid (1.0 mL) to the mixture and heat at 120°C for 2 hours.", "Step 4: Cool the mixture to room temperature and add sodium chloride (1.0 g) to the mixture. Extract the mixture with water (10 mL x 3).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 6-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione (yield: 70-80%)." ] }

CAS No.

156590-23-7

Molecular Formula

C9H5ClO3

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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